

1-Acetylpiridine-4-carboxylic acid CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Acetylpiridine-4-carboxylic acid

Cat. No.: B014908

[Get Quote](#)

An In-Depth Technical Guide to **1-Acetylpiridine-4-carboxylic Acid**

Introduction

1-Acetylpiridine-4-carboxylic acid, also known by its synonym N-acetylisonipecotic acid, is a heterocyclic organic compound that serves as a crucial building block in the landscape of medicinal chemistry and pharmaceutical development.^[1] Its structure, featuring a piperidine ring functionalized with both an acetyl group at the nitrogen atom and a carboxylic acid at the 4-position, imparts a unique combination of properties that make it a versatile intermediate for synthesizing complex, biologically active molecules.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications for researchers and scientists in drug discovery.

Core Properties and Identifiers

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and research. Below is a summary of the key characteristics of **1-Acetylpiridine-4-carboxylic acid**.

Property	Value	Source(s)
CAS Number	25503-90-6	[2] [3] [4] [5]
Molecular Formula	C ₈ H ₁₃ NO ₃	[2] [3]
Molecular Weight	171.19 g/mol	[2] [3]
IUPAC Name	1-acetyl <piperidine-4-carboxylic acid<="" td=""><td>[3][6]</td></piperidine-4-carboxylic>	[3] [6]
Synonyms	N-Acetylisonipecotic acid, 1-Acetyl-4-piperidinecarboxylic acid	[2] [3]
Appearance	Solid	[7]
Melting Point	180-184 °C	[7] [8]
SMILES	CC(=O)N1CCC(CC1)C(=O)O	[3] [6]
InChI Key	WFCLWJHOKCQYOQ-UHFFFAOYSA-N	[3] [9]

Synthesis: The Acetylation of Isonipecotic Acid

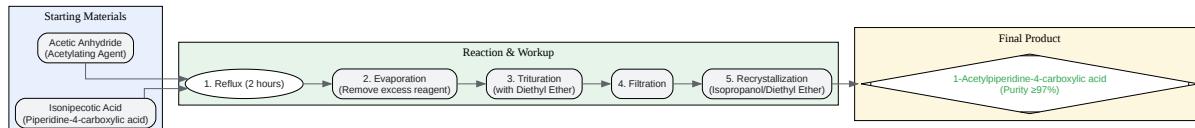
The most common and straightforward synthesis of **1-Acetyl** involves the N-acetylation of its precursor, isonipecotic acid (piperidine-4-carboxylic acid).[\[10\]](#)

Reaction Principle

The core of the synthesis is a nucleophilic acyl substitution reaction. The secondary amine of the isonipecotic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride. The reaction proceeds by adding the amine to the carbonyl group, followed by the elimination of a leaving group (acetate), resulting in the formation of the stable amide bond. This transformation is efficient and generally high-yielding.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of N-acetylisonipecotic acid.[\[10\]](#)


Materials:

- Isonipecotic acid (piperidine-4-carboxylic acid)
- Acetic anhydride
- Isopropanol
- Diethyl ether

Procedure:

- Combine 100 g of isonipecotic acid and 40 ml of acetic anhydride in a suitable reaction vessel.
- Heat the mixture to reflux and maintain for 2 hours.
- After the reflux period, allow the reaction mixture to cool and stir at room temperature overnight.
- Remove the excess acetic anhydride and acetic acid byproduct by evaporation under reduced pressure.
- Triturate the resulting residue with diethyl ether to induce precipitation of the solid product.
- Collect the solids by filtration.
- For further purification, recrystallize the crude product from a mixture of isopropanol and diethyl ether to yield pure **1-Acetyl piperidine-4-carboxylic acid**.[\[10\]](#)

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-Acetyl piperidine-4-carboxylic acid**.

Analytical Characterization

To ensure the identity and purity of the synthesized product, a combination of spectroscopic and chromatographic methods is employed.

Analytical Technique	Expected Observations
¹ H NMR	Signals corresponding to the acetyl methyl protons, the piperidine ring protons, and the carboxylic acid proton.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch of the carboxylic acid, and the C=O stretch of the amide group.[9]
Mass Spectrometry (MS)	A molecular ion peak (or M+H ⁺) corresponding to the molecular weight of the compound (171.19 g/mol).[2][3]
High-Performance Liquid Chromatography (HPLC)	A primary peak indicating the purity of the compound, often analyzed using a reverse-phase column with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[11]

Applications in Drug Discovery and Development

1-Acetyl is not an active pharmaceutical ingredient itself but rather a versatile scaffold and intermediate.[1] Its structural features are highly desirable in medicinal chemistry for several reasons:

- **Piperidine Ring:** The piperidine moiety is a common motif in many approved drugs, valued for its ability to introduce a saturated, basic nitrogen center that can improve pharmacokinetic properties such as solubility and cell permeability.
- **Carboxylic Acid Group:** This functional group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the extension of the molecular structure.
- **Acetyl Group:** The N-acetyl group neutralizes the basicity of the piperidine nitrogen, transforming it into a neutral amide. This modification can significantly alter the molecule's

polarity, hydrogen bonding capability, and metabolic stability compared to the parent piperidine.

This compound serves as a key reactant for the synthesis of a wide array of therapeutic agents, including:

- CCR5 Antagonists: Used in the treatment of HIV.
- CDK (Cyclin-Dependent Kinase) Inhibitors: Investigated as antiproliferative agents for cancer therapy.
- Neurokinin (NK1) Antagonists: Explored for their potential as antidepressants and antiemetics.
- Neurological Disorder Therapeutics: The piperidine core is valuable in creating compounds that can target the central nervous system.[\[1\]](#)[\[12\]](#)

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed. **1-Acetyl** is classified as an irritant to the skin, eyes, and respiratory system.[\[7\]](#)[\[13\]](#)

- Hazard Codes: H302, H315, H317, H319, H335[\[7\]](#)
- Personal Protective Equipment (PPE): It is mandatory to use appropriate PPE, including gloves, safety glasses or face shields, and a dust mask (such as an N95 respirator) when handling the solid compound.[\[7\]](#)
- Storage: The compound should be stored at room temperature in a dry, well-ventilated area.[\[2\]](#)[\[8\]](#)

Conclusion

1-Acetyl (CAS No. 25503-90-6) is a foundational building block in modern synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the strategic placement of its functional groups, provides a robust platform for the development of novel and complex molecules. For researchers in drug discovery, a comprehensive

understanding of this intermediate's properties and reactivity is essential for leveraging its full potential in the creation of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-Acetyl piperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chempanda.com [chempanda.com]
- 5. 25503-90-6 | 1-Acetyl piperidine-4-carboxylic acid | Tetrahedron [thsci.com]
- 6. 1-ACETYLPIPERIDINE-4-CARBOXYLIC ACID | CAS 25503-90-6 [matrix-fine-chemicals.com]
- 7. 1-Acetyl piperidine-4-carboxylic acid 97 25503-90-6 [sigmaaldrich.com]
- 8. biosynce.com [biosynce.com]
- 9. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]
- 10. prepchem.com [prepchem.com]
- 11. 1-Acetyl piperidine-4-carboxylic acid | SIELC Technologies [sielc.com]
- 12. chemimpex.com [chemimpex.com]
- 13. chembk.com [chembk.com]
- To cite this document: BenchChem. [1-Acetyl piperidine-4-carboxylic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b014908#1-acetyl-piperidine-4-carboxylic-acid-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com